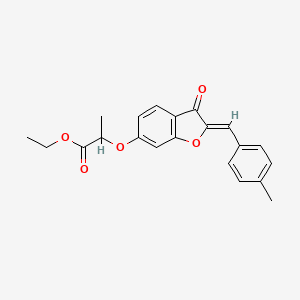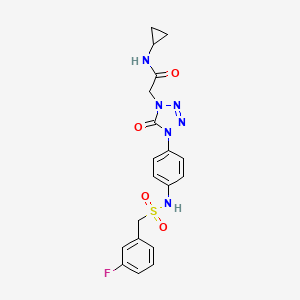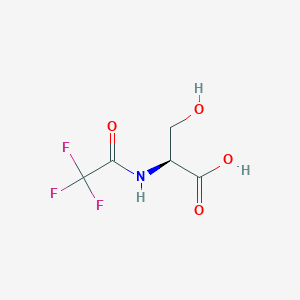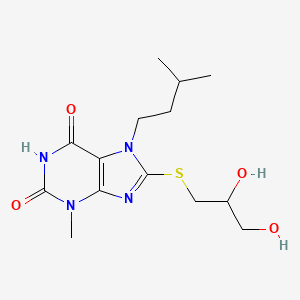
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which is formed as a condensation product of primary amine with carbonyl compounds . The Schiff base is synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as IR, NMR, mass, and elemental analysis for elucidation .Chemical Reactions Analysis
The compound, being a Schiff base, can effectively form metal complexes. These complexes have shown evidence of importance in inorganic and organic chemistry due to their biological activity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The research on compounds structurally related to (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate often focuses on their crystal structure to understand their molecular geometry and intramolecular interactions. For instance, the study of Dabigatran etexilate tetrahydrate reveals detailed crystallographic analysis, showcasing how the molecular components, such as benzene and pyridine rings, interact within the crystal lattice, forming specific dihedral angles and hydrogen bonding patterns. This type of research can provide insights into the structural foundations that might influence the physical and chemical properties of related compounds (Hong-qiang Liu et al., 2012).
Synthesis and Molecular Interaction
Another avenue of research involves the synthesis of related compounds and exploring their molecular interactions. The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, for example, highlights the Knoevenagel condensation reaction, a method that can be applied to create various benzofuran derivatives, including this compound. This research provides valuable information on the synthetic routes and the structural aspects of the compound, such as Z conformation, which is crucial for understanding its reactivity and potential applications (Ajay Kumar Kariyappa et al., 2016).
Heterocyclic Chemistry
The reactions and synthesis of 3-oxo-2,3-dihydrobenzofuran derivatives serve as a foundational element in heterocyclic chemistry, demonstrating the versatility of these compounds in forming various heterocyclic structures. Research in this area can lead to the development of new materials or pharmaceuticals with unique properties. The study by J. Mérour and F. Cossais (1991) on the synthesis of pyran derivatives from 3-oxo-2,3-dihydrobenzofuran exemplifies the potential for creating diverse molecular structures, which could include derivatives similar to the compound (J. Mérour & F. Cossais, 1991).
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, highlights the potential biomedical applications of these molecules. Understanding their antimicrobial properties can lead to the development of new drugs or preservatives. The study conducted by Ajay Kumar Kariyappa et al. showcases the process of characterizing these compounds and assessing their antimicrobial effectiveness, providing a basis for further research into related benzofuran derivatives (Ajay Kumar Kariyappa et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZFCLVBSNMEL-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

![N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2733535.png)


![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)
![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2733545.png)
![4-fluoro-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2733546.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)
